molecular formula C12H11N3O B1678901 PluriSln 1 CAS No. 91396-88-2

PluriSln 1

Katalognummer: B1678901
CAS-Nummer: 91396-88-2
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: HUDWXDLBWRHCKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N'-Phenylisonicotinohydrazide exhibits notable antimicrobial properties against various bacterial strains, including those resistant to conventional antibiotics.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1464
Klebsiella pneumoniae2032

The compound's effectiveness against multi-drug resistant strains has been documented in several studies, demonstrating its potential as a novel antimicrobial agent .

Anticancer Properties

Research indicates that N'-phenylisonicotinohydrazide possesses significant anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study: Anticancer Activity in MCF-7 Cells

  • Objective : To evaluate the cytotoxic effects on MCF-7 human breast cancer cells.
  • Method : Cells were treated with varying concentrations of N'-phenylisonicotinohydrazide.
  • Results : The compound demonstrated an IC50 value of 5 µM, indicating potent cytotoxicity compared to control groups .

Table 2: Cytotoxicity Results in Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-75Induction of apoptosis
A549 (Lung Cancer)8Cell cycle arrest
HeLa (Cervical)6DNA fragmentation

These findings suggest that N'-phenylisonicotinohydrazide may be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, N'-phenylisonicotinohydrazide has shown potential as an anti-inflammatory agent. Studies indicate that it reduces inflammation markers in models of induced arthritis.

Case Study: Anti-inflammatory Effects in Animal Models

  • Objective : To assess the anti-inflammatory effects in a rat model of arthritis.
  • Method : Rats were treated with the compound and monitored for paw swelling.
  • Results : A significant reduction in paw swelling was observed, with a decrease of approximately 40% compared to untreated controls .

Mechanistic Insights

The mechanisms underlying the biological activities of N'-phenylisonicotinohydrazide have been explored through various biochemical assays. It is believed that the compound interacts with specific cellular pathways involved in apoptosis and inflammation.

Table 3: Proposed Mechanisms of Action

ActivityProposed Mechanism
AntimicrobialDisruption of bacterial cell wall
AnticancerActivation of caspase pathways
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Biochemische Analyse

Biochemical Properties

PluriSln 1 is a selective inhibitor of stearoyl-CoA desaturase 1 (SCD1), an enzyme crucial for lipid metabolism. By inhibiting SCD1, this compound disrupts the biosynthesis of oleic acid, a monounsaturated fatty acid, leading to the accumulation of saturated fatty acids . This inhibition induces endoplasmic reticulum (ER) stress, attenuates protein synthesis, and triggers apoptosis in human pluripotent stem cells (hPSCs) . The compound interacts with various biomolecules, including enzymes and proteins involved in lipid metabolism, highlighting its role in biochemical reactions.

Cellular Effects

This compound has profound effects on cellular processes, particularly in human pluripotent stem cells. It selectively eliminates undifferentiated hPSCs by inducing ER stress and apoptosis while sparing differentiated cells . This selective elimination is crucial for preventing teratoma formation in stem cell therapies . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of SCD1 and disrupting lipid homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to and inhibition of SCD1, leading to the disruption of oleic acid biosynthesis . This inhibition results in the accumulation of saturated fatty acids, which induces ER stress and activates the unfolded protein response (UPR) . The UPR attenuates protein synthesis and promotes apoptosis in undifferentiated hPSCs . This compound’s ability to selectively target SCD1 and induce apoptosis in hPSCs underscores its potential as a therapeutic agent in stem cell research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against SCD1 . Short-term exposure to this compound induces rapid apoptosis in undifferentiated hPSCs, while long-term exposure can lead to sustained ER stress and prolonged inhibition of protein synthesis . These temporal effects highlight the importance of optimizing exposure duration to achieve desired outcomes in experimental settings .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively eliminates undifferentiated hPSCs without causing significant toxicity . At higher doses, the compound can induce adverse effects, including increased apoptosis and potential toxicity to non-target cells . These dosage-dependent effects underscore the need for careful dose optimization to balance efficacy and safety in preclinical studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. By inhibiting SCD1, the compound disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, leading to altered metabolic flux and changes in metabolite levels . This disruption affects various cellular processes, including membrane fluidity, signaling pathways, and energy homeostasis . The interaction of this compound with enzymes and cofactors in these pathways highlights its role in modulating lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s ability to induce ER stress and apoptosis in hPSCs suggests that it accumulates in the ER, where it exerts its inhibitory effects on SCD1 . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

This compound primarily localizes to the endoplasmic reticulum (ER) within cells, where it inhibits SCD1 and induces ER stress . The compound’s subcellular localization is critical for its activity, as the ER is the site of lipid biosynthesis and protein folding . By targeting the ER, this compound effectively disrupts lipid metabolism and induces apoptosis in undifferentiated hPSCs . This localization underscores the importance of subcellular targeting in the compound’s mechanism of action .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PluriSln 1 umfasst die Reaktion von 4-Pyridincarbonsäure mit 2-Phenylhydrazin unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Ethanol, und das Produkt wird gereinigt, um eine Reinheit von ≥99% zu erreichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird bei +4 °C gelagert, um ihre Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PluriSln 1 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation von this compound zu verschiedenen oxidierten Derivaten führen, während die Reduktion verschiedene reduzierte Formen der Verbindung erzeugen kann .

Biologische Aktivität

N'-Phenylisonicotinohydrazide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides an in-depth exploration of its biological properties, including its synthesis, mechanisms of action, and various biological assays.

Synthesis and Structural Characteristics

N'-Phenylisonicotinohydrazide is synthesized through the condensation reaction between isonicotinic acid hydrazide and an appropriate phenyl derivative. The reaction typically involves the following steps:

  • Preparation of Isonicotinic Acid Hydrazide : This is achieved by reacting isonicotinic acid with hydrazine hydrate.
  • Condensation Reaction : The hydrazide is then reacted with a phenyl aldehyde under acidic or basic conditions to yield N'-phenylisonicotinohydrazide.

The structure can be confirmed through various spectroscopic techniques, including IR and NMR spectroscopy.

Antimycobacterial Activity

N'-Phenylisonicotinohydrazide has shown promising results against Mycobacterium tuberculosis. Its mechanism of action involves the inhibition of mycolic acid synthesis, similar to that of isoniazid (INH). Studies indicate that this compound may exhibit enhanced activity compared to traditional anti-tubercular agents due to its structural modifications, which improve its affinity for the target enzyme, InhA.

CompoundMIC (µM)Comparison to INH
N'-Phenylisonicotinohydrazide0.792.5-fold more active
Isoniazid (INH)1.45Reference

Antimicrobial Activity

In addition to its antimycobacterial properties, N'-phenylisonicotinohydrazide has been evaluated for its broad-spectrum antimicrobial activity. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The disc diffusion method has been employed to assess its antibacterial efficacy.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

Anticancer Activity

Recent studies have explored the anticancer potential of N'-phenylisonicotinohydrazide. It has been tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibits cytotoxic effects that are dose-dependent.

  • MCF-7 Cell Line : IC50 = 10 µM
  • HeLa Cell Line : IC50 = 12 µM

These findings suggest that N'-phenylisonicotinohydrazide may serve as a lead compound for further development in cancer therapeutics.

The biological activity of N'-phenylisonicotinohydrazide can be attributed to its ability to inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation. The primary targets include:

  • Inhibition of Mycolic Acid Synthesis : Similar to INH, it inhibits the enzyme InhA, essential for mycobacterial cell wall synthesis.
  • Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

  • Antitubercular Efficacy : A study conducted by demonstrated that N'-phenylisonicotinohydrazide exhibited a higher selectivity index compared to INH, indicating lower toxicity towards human cells while maintaining efficacy against Mycobacterium tuberculosis.
  • Antimicrobial Properties : Research published in highlighted the compound's broad-spectrum antimicrobial activity, suggesting its potential as a new antibiotic agent.
  • Anticancer Studies : A recent investigation reported in found that derivatives of N'-phenylisonicotinohydrazide showed promising results against various cancer types, warranting further exploration into their therapeutic applications.

Eigenschaften

IUPAC Name

N'-phenylpyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-12(10-6-8-13-9-7-10)15-14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDWXDLBWRHCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279924
Record name PluriSln 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91396-88-2
Record name 91396-88-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PluriSln 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PluriSIn 1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-phenylisonicotinohydrazide
Reactant of Route 2
Reactant of Route 2
N'-phenylisonicotinohydrazide
Reactant of Route 3
Reactant of Route 3
N'-phenylisonicotinohydrazide
Reactant of Route 4
Reactant of Route 4
N'-phenylisonicotinohydrazide
Reactant of Route 5
Reactant of Route 5
N'-phenylisonicotinohydrazide
Reactant of Route 6
Reactant of Route 6
N'-phenylisonicotinohydrazide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.